molecular formula C13H22O3 B6182985 ethyl 9-hydroxy-5-methylbicyclo[3.3.1]nonane-1-carboxylate CAS No. 2648941-06-2

ethyl 9-hydroxy-5-methylbicyclo[3.3.1]nonane-1-carboxylate

Numéro de catalogue B6182985
Numéro CAS: 2648941-06-2
Poids moléculaire: 226.3
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ethyl 9-hydroxy-5-methylbicyclo[3.3.1]nonane-1-carboxylate (EMBC) is a natural product derived from a variety of plant species, including the family of Asteraceae. It is a secondary metabolite produced by a range of plants and fungi, and it has been identified as a potential therapeutic agent for a variety of diseases, including cancer. EMBC has been studied extensively in both in vitro and in vivo models, and it has been shown to possess a variety of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.

Applications De Recherche Scientifique

Ethyl 9-hydroxy-5-methylbicyclo[3.3.1]nonane-1-carboxylate has been studied extensively in both in vitro and in vivo models, and it has been shown to possess a variety of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. In vitro studies have demonstrated that ethyl 9-hydroxy-5-methylbicyclo[3.3.1]nonane-1-carboxylate has the ability to inhibit the growth of a variety of cancer cell lines, including breast, prostate, and colon cancer. In addition, ethyl 9-hydroxy-5-methylbicyclo[3.3.1]nonane-1-carboxylate has been found to possess anti-inflammatory and antioxidant properties, and it has been shown to reduce inflammation and oxidative stress in animal models.

Mécanisme D'action

The exact mechanism of action of ethyl 9-hydroxy-5-methylbicyclo[3.3.1]nonane-1-carboxylate is not yet fully understood. However, a number of studies have suggested that ethyl 9-hydroxy-5-methylbicyclo[3.3.1]nonane-1-carboxylate exerts its biological effects by modulating the activity of a variety of enzymes, receptors, and transcription factors, including NF-kB, JNK, and MAPK. In addition, ethyl 9-hydroxy-5-methylbicyclo[3.3.1]nonane-1-carboxylate has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Biochemical and Physiological Effects
The biochemical and physiological effects of ethyl 9-hydroxy-5-methylbicyclo[3.3.1]nonane-1-carboxylate have been extensively studied in both in vitro and in vivo models. In vitro studies have demonstrated that ethyl 9-hydroxy-5-methylbicyclo[3.3.1]nonane-1-carboxylate has the ability to inhibit the growth of a variety of cancer cell lines, including breast, prostate, and colon cancer. In addition, ethyl 9-hydroxy-5-methylbicyclo[3.3.1]nonane-1-carboxylate has been found to possess anti-inflammatory and antioxidant properties, and it has been shown to reduce inflammation and oxidative stress in animal models.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using ethyl 9-hydroxy-5-methylbicyclo[3.3.1]nonane-1-carboxylate in laboratory experiments include its ease of synthesis, its low toxicity, and its ability to target multiple pathways. However, there are some limitations to using ethyl 9-hydroxy-5-methylbicyclo[3.3.1]nonane-1-carboxylate in laboratory experiments. For example, ethyl 9-hydroxy-5-methylbicyclo[3.3.1]nonane-1-carboxylate is not as effective at targeting cancer cells in vivo as it is in vitro, and it may not be as effective in treating certain types of cancer. In addition, there is limited data on the long-term effects of ethyl 9-hydroxy-5-methylbicyclo[3.3.1]nonane-1-carboxylate on human health.

Orientations Futures

The future directions for ethyl 9-hydroxy-5-methylbicyclo[3.3.1]nonane-1-carboxylate research include further studies of its mechanism of action, its effects on different types of cancer, and its potential therapeutic applications. In addition, further studies are needed to investigate the long-term effects of ethyl 9-hydroxy-5-methylbicyclo[3.3.1]nonane-1-carboxylate on human health and its potential side effects. Finally, further studies are needed to explore the potential of ethyl 9-hydroxy-5-methylbicyclo[3.3.1]nonane-1-carboxylate as an adjuvant therapy for cancer and other diseases.

Méthodes De Synthèse

Ethyl 9-hydroxy-5-methylbicyclo[3.3.1]nonane-1-carboxylate can be synthesized from the reaction of ethyl 9-hydroxy-5-methylbicyclo[3.3.1]nonane-1-carboxylic acid with ethyl bromide in the presence of a base. The reaction is carried out in a polar solvent such as methanol and the reaction is catalyzed by a base such as sodium ethoxide. The reaction yields ethyl 9-hydroxy-5-methylbicyclo[3.3.1]nonane-1-carboxylate as the major product, with a yield of up to 85%.

Propriétés

{ "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 9-hydroxy-5-methylbicyclo[3.3.1]nonane-1-carboxylate involves the conversion of a starting material, 9-bromo-5-methylbicyclo[3.3.1]nonane, to the final product through a series of reactions.", "Starting Materials": [ "9-bromo-5-methylbicyclo[3.3.1]nonane", "Sodium hydride (NaH)", "Ethyl chloroformate", "Triethylamine", "Methanol", "Hydrochloric acid (HCl)", "Sodium bicarbonate (NaHCO3)", "Ethyl acetate", "Anhydrous magnesium sulfate (MgSO4)" ], "Reaction": [ "Step 1: Deprotonation of 9-bromo-5-methylbicyclo[3.3.1]nonane with sodium hydride (NaH) in dry THF to form the corresponding carbanion.", "Step 2: Reaction of the carbanion with ethyl chloroformate and triethylamine in dry THF to form ethyl 9-bromo-5-methylbicyclo[3.3.1]nonane-1-carboxylate.", "Step 3: Hydrolysis of the ester using methanol and hydrochloric acid (HCl) to form the corresponding carboxylic acid, 9-bromo-5-methylbicyclo[3.3.1]nonane-1-carboxylic acid.", "Step 4: Decarboxylation of the carboxylic acid using sodium bicarbonate (NaHCO3) in methanol to form 9-bromo-5-methylbicyclo[3.3.1]non-9-ene.", "Step 5: Esterification of the resulting nonene with ethyl chloroformate and triethylamine in dry THF to form ethyl 9-bromo-5-methylbicyclo[3.3.1]non-9-enoate.", "Step 6: Reduction of the double bond using hydrogen gas and palladium on carbon (Pd/C) catalyst to form ethyl 9-bromo-5-methylbicyclo[3.3.1]nonane-9-ol.", "Step 7: Esterification of the resulting alcohol with ethyl chloroformate and triethylamine in dry THF to form ethyl 9-hydroxy-5-methylbicyclo[3.3.1]nonane-1-carboxylate.", "Step 8: Purification of the final product using ethyl acetate and anhydrous magnesium sulfate (MgSO4)." ] }

Numéro CAS

2648941-06-2

Nom du produit

ethyl 9-hydroxy-5-methylbicyclo[3.3.1]nonane-1-carboxylate

Formule moléculaire

C13H22O3

Poids moléculaire

226.3

Pureté

95

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.